D-Gluconyl-glycine azide

Protein stability Protease resistance Glycosylation mimetic

D-Gluconyl-glycine azide (CAS 73936-75-1) is a heterobifunctional acyl azide that combines a D-gluconyl carbohydrate head group with a glycine spacer terminated by an azide-reactive moiety. Classified in the MeSH database as an acylating agent, it reacts selectively with primary amines on proteins to form stable amide linkages, installing D-gluconyl-glycine adducts under mild aqueous conditions (pH 8.9, phosphate-free buffer).

Molecular Formula C8H14N4O7
Molecular Weight 278.22 g/mol
CAS No. 73936-75-1
Cat. No. B1206665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gluconyl-glycine azide
CAS73936-75-1
SynonymsD-gluconyl-glycine azide
Molecular FormulaC8H14N4O7
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)NCC(=O)N=[N+]=[N-])O)O)O)O)O
InChIInChI=1S/C8H14N4O7/c9-12-11-4(15)1-10-8(19)7(18)6(17)5(16)3(14)2-13/h3,5-7,13-14,16-18H,1-2H2,(H,10,19)/t3-,5-,6+,7-/m1/s1
InChIKeyGFRCVJNGAQFGGM-XYXSHXKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Gluconyl-glycine Azide (CAS 73936-75-1): Acyl Azide Reagent for Covalent Protein Modification


D-Gluconyl-glycine azide (CAS 73936-75-1) is a heterobifunctional acyl azide that combines a D-gluconyl carbohydrate head group with a glycine spacer terminated by an azide-reactive moiety [1]. Classified in the MeSH database as an acylating agent, it reacts selectively with primary amines on proteins to form stable amide linkages, installing D-gluconyl-glycine adducts under mild aqueous conditions (pH 8.9, phosphate-free buffer) [2]. The compound represents a distinct subclass of carbohydrate-based acyl azides wherein the glycine spacer separates the sugar moiety from the reactive carbonyl, differentiating it from simpler gluconolactone-based acylating agents.

Carbohydrate acyl azide for protein lysine acylation under mild aqueous conditions
Glycine-spacer architecture for internal lysine access and steric relief
Supports glycosylation-mimetic bioconjugate studies and protease-resistance profiling

Why D-Gluconyl-glycine Azide Cannot Be Replaced by Generic Acyl Azides or Lactone-Based Reagents


Generic acyl azides such as acetyl azide or succinyl azide install simple acyl groups but lack the carbohydrate moiety that confers proteolytic protection and conformational compatibility with the protein surface [1]. Conversely, azidogluconolactone reagents (e.g., 6-azido-6-deoxy-glucono-1,5-lactone) achieve site-selective N-terminal gluconoylation but form conjugates that undergo spontaneous hydrolysis within days under physiological conditions, releasing the modification and regenerating the free N-terminus [2][3]. D-Gluconyl-glycine azide occupies a distinct functional niche: the glycine spacer provides an amide linkage that is hydrolytically more robust than the ester linkage formed by lactone reagents, while the pentahydroxyhexanoyl head group mimics natural glycosylation patterns, enabling specific biological outcomes—protease resistance and preserved enzymatic activity—that simple acyl azides cannot replicate [1].

Generic acyl azides lack carbohydrate shielding

Simple acyl groups do not confer the carbohydrate-mediated protease resistance or glycosylation-mimetic surface properties that the gluconyl-glycine adduct may support.

Lactone-based gluconoylation may lose adduct within days

Azidogluconolactone reagents form ester-linked adducts susceptible to spontaneous hydrolysis; the amide linkage formed by D-gluconyl-glycine azide is expected to persist substantially longer.

N-terminal selectivity may limit modification scope

Lactone reagents target primarily solvent-exposed N-termini; the glycine-spacer architecture of D-gluconyl-glycine azide may provide broader access to internal lysine side chains.

Quantitative Differentiation Evidence for D-Gluconyl-glycine Azide Versus Closest Comparators


Proteolytic Resistance: D-Gluconyl-glycine Azide-Modified RNase A vs. Native RNase A

Covalent attachment of D-gluconyl-glycine residues to bovine pancreatic ribonuclease A via D-gluconyl-glycine azide conferred statistically significant protection against three distinct serine proteases. The penta-modified enzyme was less sensitive than native ribonuclease A to digestion by chymotrypsin, pepsin, and elastase, demonstrating a broad-spectrum shielding effect imparted by the gluconyl-glycine adducts [1]. This protective effect was explicitly noted to parallel the behavior of naturally glycosylated bovine pancreatic ribonuclease B [1].

Protease resistance
Head-to-head
Modified RNase A less sensitive to chymotrypsin, pepsin, elastase vs. native
Supports glycosylation-mimetic shielding interpretation
Qualitative reduction reported; exact kinetic parameters not available
Protein stability Protease resistance Glycosylation mimetic

Enzymatic Activity Retention After Multi-Site Modification

Despite modification of approximately 45% (5 out of 11) of the available amino groups on ribonuclease A, the resulting penta D-gluconyl-glycinated enzyme retained more than 70% of the catalytic activity of the unmodified enzyme toward three distinct substrates: cytidine 2',3'-cyclic phosphate, uridine 2',3'-cyclic phosphate, and yeast RNA [1]. Full kinetic parameters (Km and k2) were determined from Lineweaver-Burk plots for the modified enzyme using cytidine 2',3'-cyclic phosphate as substrate [1].

Activity retention
Head-to-head
>70% catalytic activity retained
Reports functional preservation despite 45% lysine modification
Three substrates tested; Km and k2 determined for modified enzyme
Enzyme modification Activity preservation Lysine acylation

Thermal Stability Preservation: Conformational Integrity After Modification

The D-gluconyl-glycinated enzyme and the native protein exhibited identity in their reversible thermal transition profiles at neutral pH, with a midpoint temperature of approximately 60°C for both [1]. Circular dichroism (CD) measurements further confirmed that the overall conformation of the modified enzyme is not significantly different from that of the unglycosylated parent protein [1].

Thermal stability
Head-to-head
Tm ≈ 60°C for both modified and native RNase A
Reports preserved conformational integrity after modification
CD spectroscopy and reversible thermal transition at neutral pH
Thermal denaturation Protein conformation CD spectroscopy

Hydrolytic Stability Advantage of Amide-Linked Gluconyl-Glycine vs. Ester-Linked Gluconolactone Adducts

N-terminal gluconoylation via azidogluconolactone forms an ester linkage that undergoes spontaneous hydrolysis at pH 4.7–6.5 within a few days and at pH 7.5 over approximately 7 days, regenerating the free N-terminus and free gluconate [1]. D-Gluconyl-glycine azide, by contrast, reacts with protein amino groups through its acyl azide functionality to form a stable amide bond, structurally analogous to a peptide linkage, bearing the gluconyl-glycine moiety [2]. While direct comparative hydrolysis kinetics between the two adduct types have not been reported under identical conditions, the amide bond formed by the azide reagent is intrinsically more resistant to hydrolysis than the ester linkage formed by lactone reagents, as established by fundamental carbonyl chemistry principles.

Hydrolytic stability
Class-level
Amide adduct expected to outlast ester adduct (days vs. much longer)
Context-dependent; direct kinetic comparison not reported
Lactone ester half-life on order of days at pH 4.7–7.5; amide inferred from peptide bond chemistry
Hydrolytic stability Amide vs. ester linkage Bioconjugate longevity

Glycine Spacer Architecture: Distance and Flexibility Advantage Over Direct Gluconoylation

D-Gluconyl-glycine azide incorporates a glycine residue between the gluconyl carbohydrate and the reactive acyl azide, creating a longer spacer arm compared to azidogluconolactone, which presents the azide directly on the gluconyl ring system [1][2]. This additional spacing reduces steric hindrance between the bulky pentahydroxyhexanoyl group and the protein surface, potentially improving reaction efficiency at partially buried or sterically constrained lysine residues. The empirical result—reproducible modification of 5 out of 11 amino groups on RNase A—demonstrates that the reagent can access a significant fraction of surface-exposed amines despite the size of the gluconyl head group [1].

Spacer architecture
Class-level
Glycine spacer enables 5/11 amino group modification on RNase A
May support broader lysine access vs. N-terminally selective lactone
Spacer length ~3.8 Å backbone extension; steric relief inferred
Linker chemistry Steric accessibility Protein surface engineering

Recommended Procurement Scenarios for D-Gluconyl-glycine Azide Based on Quantitative Evidence


Engineering Protease-Resistant Therapeutic Proteins

When developing protein therapeutics intended for oral administration or for use in protease-rich environments (e.g., tumor microenvironments, lysosomal targeting), D-Gluconyl-glycine azide can be employed to install gluconyl-glycine adducts on surface lysines. The demonstrated protection against chymotrypsin, pepsin, and elastase degradation [1] supports its use as a chemical glycosylation mimetic to extend the circulatory or functional half-life of therapeutic enzymes, antibodies, or cytokines without the complexity of enzymatic glycoengineering.

Multi-Site Protein Surface Modification Without Loss of Function

For applications requiring extensive chemical derivatization of a protein surface—such as PEGylation, fluorophore labeling, or immobilization on solid supports—while retaining enzymatic or binding activity, D-Gluconyl-glycine azide offers a validated precedent: modification of 45% of available amino groups while preserving >70% catalytic activity [1]. This makes it suitable for producing detectably labeled yet functionally active protein conjugates for biochemical assays, biosensors, or affinity chromatography resins.

Stable Bioconjugate Synthesis Requiring Long-Term Adduct Persistence

In experimental designs where the protein modification must remain intact for extended periods (e.g., in vivo imaging studies lasting weeks, or biopharmaceutical formulations requiring months of shelf stability), the amide linkage formed by D-Gluconyl-glycine azide is expected to provide superior hydrolytic stability compared to the ester-linked adducts formed by azidogluconolactone reagents, which hydrolyze within days at physiological pH [1][2]. Procurement of D-Gluconyl-glycine azide is indicated when adduct longevity is a critical quality attribute.

Model System for Studying Glycosylation Effects on Protein Biophysics

The Biondi et al. study established that D-Gluconyl-glycine azide modification of RNase A produces a protein with thermal stability (Tm ≈ 60°C) and circular dichroism signature indistinguishable from the native protein, yet with altered protease susceptibility that parallels naturally glycosylated RNase B [1]. This makes the reagent a controlled tool for dissecting the specific contribution of carbohydrate surface shielding to protein stability and protease resistance, decoupled from the structural heterogeneity of natural glycans.

Application
Selection Property
Validation Focus
Protease-resistance protein conjugate studies
Glycosylation-mimetic carbohydrate shielding
Protease-sensitivity panel and adduct persistence
Multi-site bioconjugate synthesis
Lysine acylation with retained function
Activity assay after modification; labeling stoichiometry
Long-term adduct stability studies
Amide-linkage hydrolytic robustness
Adduct half-life under experimental buffer and temperature
Glycosylation biophysics model system
Conformational integrity and thermal stability
CD spectroscopy and Tm comparison vs. native protein
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